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Introduction
Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of

the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By

targeting both complexes, Mti-31 offers a more comprehensive blockade of the

PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival

that is often dysregulated in cancer.[3][4] This technical guide provides an in-depth analysis of

the pharmacokinetics and oral bioavailability of Mti-31, drawing from both preclinical and

clinical data to offer a comprehensive resource for researchers and drug development

professionals.

Mechanism of Action
Mti-31 is an ATP-competitive mTOR kinase inhibitor. It binds to the catalytic domain of mTOR,

preventing the phosphorylation of downstream substrates of both mTORC1 (like S6K1 and 4E-

BP1) and mTORC2 (like AKT). This dual inhibition is crucial as it not only directly inhibits

protein synthesis and cell growth but also blocks the feedback activation of AKT that can occur

with mTORC1-selective inhibitors.[3]
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Caption: Mti-31 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell

growth.

Pharmacokinetics
The pharmacokinetic profile of Mti-31 has been evaluated in both preclinical animal models

and human clinical trials, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics
In preclinical studies, Mti-31 has demonstrated oral antitumor efficacy in various cancer

models, including non-small cell lung cancer (NSCLC), HER2+/PIK3CAmut breast cancer, and

PTEN/VHL-null renal cancer.[4] Effective oral doses in these models ranged from less than 10

mg/kg to 40 mg/kg.[2][4] While specific pharmacokinetic parameters from these preclinical

studies are not extensively published, the consistent in vivo efficacy at these oral doses

underscores its oral activity.

Clinical Pharmacokinetics
A Phase I dose-escalation study in patients with advanced malignant solid tumors provided

detailed pharmacokinetic data for orally administered Mti-31.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of Mti-31 in Humans (Cycle 1, Day 1)[3]
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Dose (mg
BID)

Cmax
(ng/mL)

AUC0-t
(ng·h/mL)

AUC0-inf
(ng·h/mL)

Tmax (h) t1/2z (h)

10 (n=3) 33.1 ± 14.0 72.8 ± 30.7 78.4 ± 35.8
1.00 (0.50-

1.02)
3.39 ± 1.25

20 (n=3) 59.9 ± 24.3 158 ± 73.1 163 ± 75.1
1.00 (1.00-

1.02)
3.29 ± 0.44

40 (n=3) 123 ± 35.4 330 ± 117 337 ± 119
1.02 (0.98-

2.00)
3.58 ± 0.35

60 (n=4) 163 ± 59.8 491 ± 200 500 ± 204
1.01 (0.50-

2.00)
3.86 ± 0.61

80 (n=4) 162 ± 111 486 ± 360 496 ± 364
1.50 (1.00-

4.02)
3.89 ± 0.69

110 (n=3) 275 ± 111 913 ± 293 927 ± 295
1.02 (1.00-

2.00)
4.31 ± 0.41

150 (n=4) 344 ± 144 1200 ± 456 1220 ± 461
1.51 (1.00-

2.02)
4.41 ± 0.98

Data are presented as mean ± standard deviation for Cmax, AUC0-t, AUC0-inf, and t1/2z, and

as median (range) for Tmax.

The data from the clinical trial indicate that Mti-31 is rapidly absorbed after oral administration,

with a median time to maximum plasma concentration (Tmax) of approximately 1 to 1.5 hours.

[3] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC),

which represents total drug exposure, increased with escalating doses, suggesting dose-

proportional pharmacokinetics. The terminal half-life (t1/2z) ranged from approximately 3.4 to

4.4 hours across the tested dose levels.[3]

Oral Bioavailability
While a definitive oral bioavailability percentage from preclinical or clinical studies is not publicly

available, the pharmacokinetic data strongly support that Mti-31 has good oral bioavailability.

The rapid absorption and dose-proportional increase in exposure following oral administration
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in humans are indicative of efficient absorption from the gastrointestinal tract.[3] Furthermore,

the demonstrated efficacy of oral Mti-31 in preclinical animal models at relatively low doses

further supports its good oral bioavailability.[4]

Experimental Protocols
Human Pharmacokinetic Study Protocol
Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with

advanced malignant solid tumors.[3]

Dosing: Mti-31 was administered orally twice daily (BID) in 28-day cycles. Doses were

escalated from 10 mg to 150 mg BID.[3]

Blood Sampling: For pharmacokinetic analysis, blood samples were collected at pre-dose and

at multiple time points post-dose on Day 1 and Day 28 of the first cycle.[3]

Analytical Method: Plasma concentrations of Mti-31 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and

t1/2z, were calculated using non-compartmental analysis.[3]
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Caption: Workflow for the human pharmacokinetic study of Mti-31.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11928347?utm_src=pdf-body-img
https://www.benchchem.com/product/b11928347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Mti-31 is a promising, orally active dual mTORC1/mTORC2 inhibitor. Pharmacokinetic data

from a Phase I clinical trial demonstrate that it is rapidly absorbed and exhibits dose-

proportional exposure in humans. The consistent efficacy observed in preclinical models

following oral administration further substantiates its favorable oral bioavailability. These

characteristics, combined with its potent and selective mechanism of action, position Mti-31 as

a strong candidate for further clinical development in the treatment of various cancers. This

comprehensive guide provides a foundational understanding of the pharmacokinetic profile of

Mti-31, which is essential for designing future clinical trials and optimizing its therapeutic

potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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